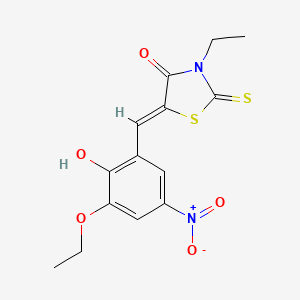
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as ethyl-2-thioxo-4-thiazolidinecarboxylate, is a synthetic compound that has been widely used in scientific research. This compound has a unique chemical structure that makes it a useful tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-onexo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of various enzymes. For example, it has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-onexo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. For example, it has been shown to have antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells. In addition, it has been shown to inhibit the activity of various enzymes, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-onexo-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure, which allows it to interact with various enzymes and biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-onexo-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and how it interacts with various enzymes and biological processes. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, researchers could investigate the potential of this compound as a tool for studying various biological processes and pathways.
Métodos De Síntesis
The synthesis of 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-onexo-1,3-thiazolidin-4-one involves the reaction of ethyl-2-bromoacetate with thiourea in the presence of sodium hydroxide. The resulting product is then reacted with 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde to yield the final compound. This method has been used to synthesize 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-onexo-1,3-thiazolidin-4-one with high purity and yield.
Aplicaciones Científicas De Investigación
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-onexo-1,3-thiazolidin-4-one has been extensively used in scientific research as a tool for studying various biochemical and physiological processes. This compound has been shown to have antibacterial, antifungal, and anticancer properties. It has also been used as an inhibitor of various enzymes such as aldose reductase, acetylcholinesterase, and butyrylcholinesterase.
Propiedades
IUPAC Name |
(5Z)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c1-3-15-13(18)11(23-14(15)22)6-8-5-9(16(19)20)7-10(12(8)17)21-4-2/h5-7,17H,3-4H2,1-2H3/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWWXJWSSQGFBY-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC(=C2)[N+](=O)[O-])OCC)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C(=CC(=C2)[N+](=O)[O-])OCC)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B5150030.png)
![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5150040.png)
![3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5150046.png)
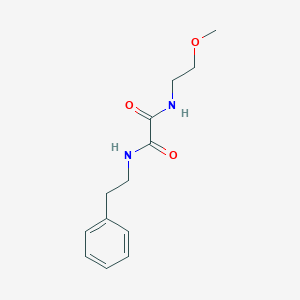
![6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5150057.png)

![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5150073.png)
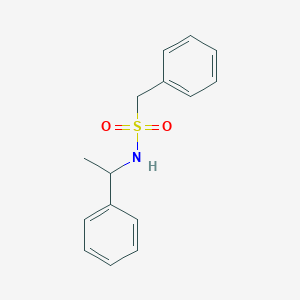
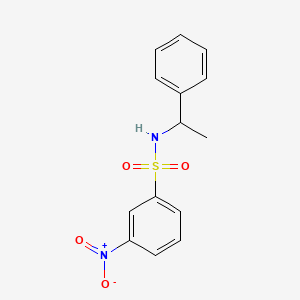
![7-[(4-benzyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5150089.png)
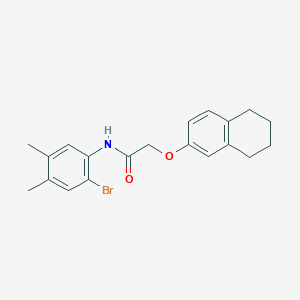
![[2-(4-morpholinyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl imidothiocarbamate dihydrobromide](/img/structure/B5150122.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)